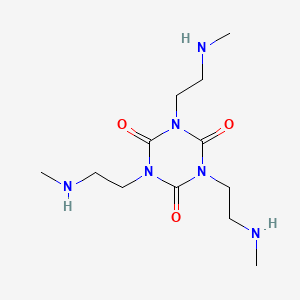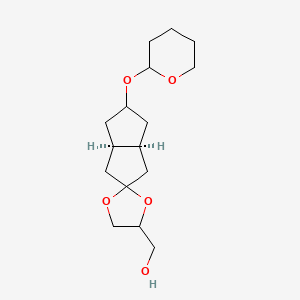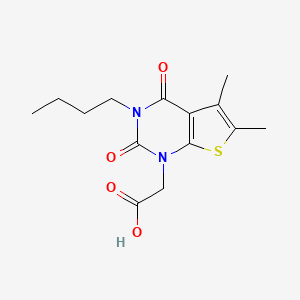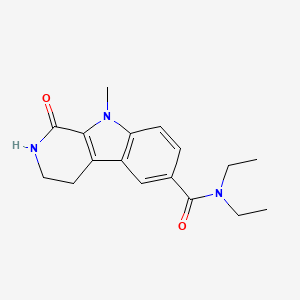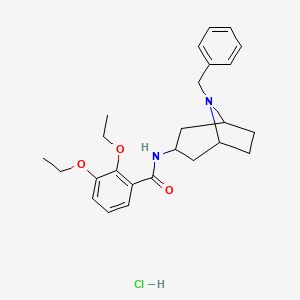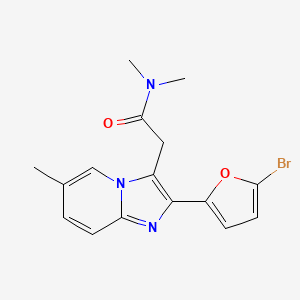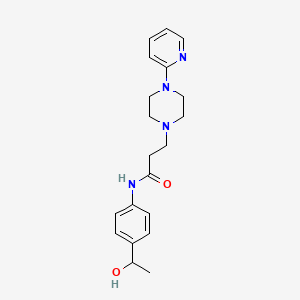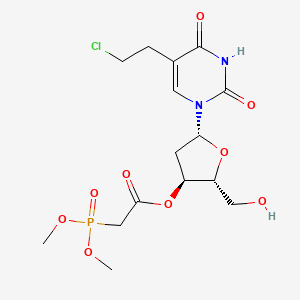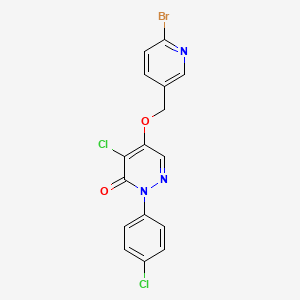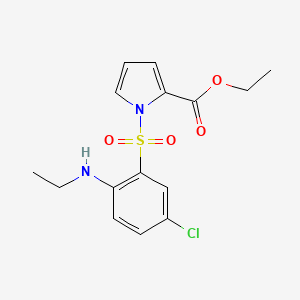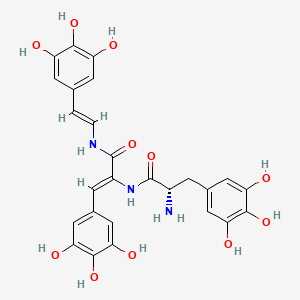
Tunichrome B-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tunichrome B-1 is a unique reducing blood pigment isolated from the sea squirt, Ascidia nigra . It is known for its high affinity for vanadium, a metal that certain marine animals can accumulate in their blood . The compound’s structure is derived from three (3,4,5-trihydroxyphenyl)alanine units, and its reducing nature is attributed to the pyrogallol moiety .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Tunichrome B-1 involves the isolation from biological sources, specifically from the blood of sea squirts . The process includes several steps such as extraction, purification, and characterization using techniques like chromatography and mass spectrometry .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its specific biological origin and complex structure. The compound is primarily obtained through laboratory extraction from marine organisms .
Analyse Chemischer Reaktionen
Types of Reactions
Tunichrome B-1 undergoes various chemical reactions, including oxidation and reduction . The pyrogallol moiety in its structure is known to reduce vanadium(V) to vanadium(IV) and form complexes .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The reactions typically occur under mild conditions, often in aqueous solutions .
Major Products Formed
The major products formed from the reactions of this compound include vanadium complexes and other reduced metal species .
Wissenschaftliche Forschungsanwendungen
Tunichrome B-1 has several scientific research applications:
Wirkmechanismus
Tunichrome B-1 exerts its effects through its high affinity for vanadium, forming stable complexes with the metal . The pyrogallol moiety in its structure plays a crucial role in reducing vanadium(V) to vanadium(IV), facilitating the accumulation of vanadium in marine organisms . This mechanism involves the formation of tris-catechol species at neutral pH .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Amavadin: Another vanadium-containing compound found in certain fungi.
Glucose Tolerance Factor: A chromium-containing compound involved in glucose metabolism.
Uniqueness
Tunichrome B-1 is unique due to its specific biological origin and its high affinity for vanadium, which is not commonly found in other similar compounds . Its ability to reduce vanadium and form stable complexes makes it distinct in the field of bioinorganic chemistry .
Eigenschaften
CAS-Nummer |
97689-87-7 |
|---|---|
Molekularformel |
C26H25N3O11 |
Molekulargewicht |
555.5 g/mol |
IUPAC-Name |
(2S)-2-amino-N-[(Z)-3-oxo-1-(3,4,5-trihydroxyphenyl)-3-[[(E)-2-(3,4,5-trihydroxyphenyl)ethenyl]amino]prop-1-en-2-yl]-3-(3,4,5-trihydroxyphenyl)propanamide |
InChI |
InChI=1S/C26H25N3O11/c27-14(3-12-7-18(32)23(37)19(33)8-12)25(39)29-15(4-13-9-20(34)24(38)21(35)10-13)26(40)28-2-1-11-5-16(30)22(36)17(31)6-11/h1-2,4-10,14,30-38H,3,27H2,(H,28,40)(H,29,39)/b2-1+,15-4-/t14-/m0/s1 |
InChI-Schlüssel |
CKHHBUIVEJYAJF-FJKJWVGDSA-N |
Isomerische SMILES |
C1=C(C=C(C(=C1O)O)O)C[C@@H](C(=O)N/C(=C\C2=CC(=C(C(=C2)O)O)O)/C(=O)N/C=C/C3=CC(=C(C(=C3)O)O)O)N |
Kanonische SMILES |
C1=C(C=C(C(=C1O)O)O)CC(C(=O)NC(=CC2=CC(=C(C(=C2)O)O)O)C(=O)NC=CC3=CC(=C(C(=C3)O)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


